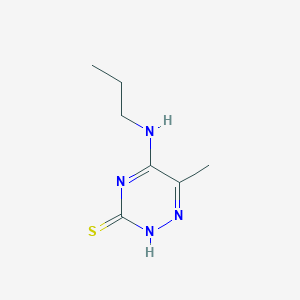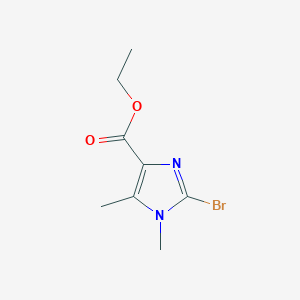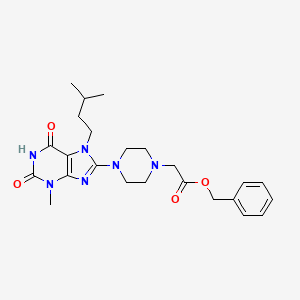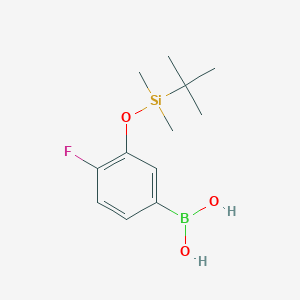
3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a t-butyldimethylsilyloxy group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected by reacting it with t-butyldimethylsilyl chloride in the presence of a base like imidazole to form the t-butyldimethylsilyloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The t-butyldimethylsilyloxy group can be selectively removed under mild acidic conditions to reveal the free hydroxyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Mild acids like acetic acid or TBAF (tetrabutylammonium fluoride).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Free hydroxyl derivatives.
科学研究应用
3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the development of functional materials, such as polymers and organic electronics, due to its unique electronic properties.
Biological Studies: Acts as a probe in studying protein-protein interactions and enzyme mechanisms.
作用机制
The mechanism of action of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid in reactions like the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the halide. The t-butyldimethylsilyloxy group serves as a protecting group, preventing unwanted side reactions at the hydroxyl site.
相似化合物的比较
Similar Compounds
- 3-(t-Butyldimethylsilyloxy)phenylboronic acid
- 4-(t-Butyldimethylsilyloxy)phenylboronic acid
- 2-(t-Butyldimethylsilyloxy)phenylboronic acid
Uniqueness
3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid is unique due to the presence of both the fluorine atom and the t-butyldimethylsilyloxy group. The fluorine atom imparts distinct electronic properties, enhancing the compound’s reactivity and stability. The t-butyldimethylsilyloxy group provides steric protection, making it a valuable intermediate in complex organic syntheses.
属性
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFMZXRMRCSXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine](/img/structure/B2636271.png)
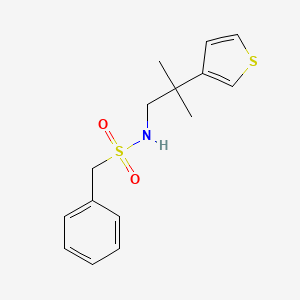
![{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2636276.png)
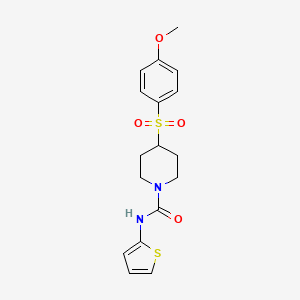
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2636279.png)
![6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2636280.png)
![2-(1,2-benzoxazol-3-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethan-1-one](/img/structure/B2636281.png)

![(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2636285.png)
![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2636286.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2636287.png)
